The synthesis of (R)-Doxazosin-d8 typically involves methods that incorporate deuterium into the doxazosin molecule. Key techniques include:
The molecular formula for (R)-Doxazosin-d8 is , with a molecular weight of approximately 459.524 g/mol. The structure retains the core quinazoline framework characteristic of doxazosin but includes eight deuterium atoms replacing hydrogen atoms in specific positions.
The compound's structural analysis can be performed using various techniques, including:
(R)-Doxazosin-d8 can undergo several chemical reactions, including:
The reaction conditions for these transformations typically require careful monitoring of temperature, solvent choice, and reaction time to optimize yield and selectivity.
(R)-Doxazosin-d8 functions by selectively antagonizing alpha-1 adrenergic receptors located on vascular smooth muscle. The blockade of these receptors leads to relaxation of blood vessels, resulting in decreased vascular resistance and lowered blood pressure. This mechanism is crucial in managing conditions like hypertension and benign prostatic hyperplasia.
Pharmacokinetic studies have shown that the deuterated form may exhibit altered absorption and metabolism compared to its non-deuterated counterpart, providing valuable data for understanding its behavior in biological systems .
(R)-Doxazosin-d8 retains similar chemical properties to doxazosin but exhibits differences in reactivity due to the presence of deuterium. The unique mass can influence reaction kinetics and mechanisms, making it a valuable tool in pharmacological research .
(R)-Doxazosin-d8 is primarily used in scientific research to study pharmacokinetics, metabolic pathways, and receptor interactions without interference from endogenous compounds. Its application in clinical studies helps elucidate the effects of doxazosin at a molecular level, enhancing our understanding of its therapeutic effects and potential side effects.
The synthesis of (R)-Doxazosin-d8 centers on stereoselective piperazine functionalization. The process begins with commercially available quinazoline derivatives, where the piperazine ring undergoes chiral resolution to isolate the R-enantiomer prior to deuteration . Deuterium atoms are introduced at the piperazine ring segment using deuterated alkyl halides or reducing agents, ensuring site-specific labeling at the 2,2,3,3,5,5,6,6-octadeuterio positions [6] [9]. A key step involves N-acylation of the deuterated piperazine intermediate with (3R)-2,3-dihydro-1,4-benzodioxin-3-carbonyl chloride under inert conditions, achieving enantiomeric excess (>98%) [7]. This pathway yields the target compound with 459.5 g/mol molecular weight and >95% HPLC purity [6] [10].
Table 1: Key Steps in Stereoselective Synthesis of (R)-Doxazosin-d8
Step | Reagents/Conditions | Function | Isotopic Purity |
---|---|---|---|
Piperazine deuteration | D₂O/NaBD₄ or CD₃OD; 60°C, 24h | Incorporates ⁸D at C2/C3/C5/C6 positions | >98% atom D |
Chiral resolution | L-(+)-Tartaric acid; ethanol recrystallization | Isolates R-enantiomer | >99% ee |
N-Acylation | (3R)-Carbonyl chloride; THF, -78°C | Forms benzodioxin-piperazine linkage | 95% yield |
Final purification | Preparative HPLC (C18 column) | Ensures chemical/isomeric purity | >95% (HPLC) |
Deuterium integration employs two primary strategies:
Deuterium substitution significantly alters molecular stability:
Table 2: Molecular Properties of (R)-Doxazosin-d8 vs. Non-Deuterated Analog
Property | (R)-Doxazosin-d8 | (R)-Doxazosin | Analytical Method |
---|---|---|---|
Molecular weight | 459.5 g/mol | 451.5 g/mol | High-resolution MS |
Exact mass | 459.236 g/mol | 451.185 g/mol | Q-TOF Mass Spectrometry |
Hydrogen bond acceptors | 9 | 9 | Computational modeling |
LogP (XLogP3) | 2.5 | 2.4 | Reversed-phase HPLC |
Metabolic half-life (HLM) | 42 ± 3 min | 25 ± 2 min | LC-MS/MS |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7